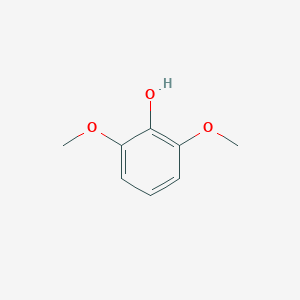

2,6-Dimethoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water; soluble in oils

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Syringol as an Antioxidant and Free Radical Scavenger

Studies have explored the potential of syringol as an antioxidant due to its ability to scavenge free radicals. Free radicals are unstable molecules with unpaired electrons, known to contribute to oxidative stress and various diseases. Research suggests that syringol can donate a hydrogen atom to free radicals, neutralizing their harmful effects []. This potential antioxidant property has sparked interest in exploring syringol's role in mitigating oxidative stress-related conditions like neurodegenerative diseases and cancer [, ].

Syringol's Antimicrobial and Antifungal Properties

Research has investigated the antimicrobial and antifungal properties of syringol. Studies have shown that syringol exhibits activity against various bacteria and fungi, including foodborne pathogens and plant pathogenic fungi [, ]. This potential suggests syringol's application in developing natural antimicrobial and antifungal agents for food preservation, agriculture, and potentially even healthcare settings.

2,6-Dimethoxyphenol is an organic compound with the molecular formula and a molecular weight of 154.16 g/mol. It is a colorless to pale yellow liquid that has a boiling point of approximately 249.07 °C and a melting point of 55.14 °C. The compound is characterized by two methoxy groups attached to the benzene ring at the 2 and 6 positions, contributing to its unique chemical properties and reactivity. This compound is primarily used in various chemical syntheses, including the production of catechols and as a substrate in enzymatic reactions involving laccases .

- Catalytic Cleavage: In the presence of vanadium catalysts, 2,6-dimethoxyphenol can undergo cleavage of the C-O bond, leading to products such as 3-methoxycatechol and pyrogallol. The efficiency of this reaction increases significantly with temperature, achieving up to 80% conversion at elevated temperatures (280 °C) over prolonged reaction times .

- Friedel-Crafts Acylation: When reacted with acyl chlorides in the presence of aluminum chloride, selective cleavage of one methoxy group occurs, followed by acylation at the meta position relative to the hydroxyl group. This reaction can produce various ortho-acylated catechols, which are valuable in supramolecular chemistry and as precursors for flavors and fragrances .

- Enzymatic Oxidation: The compound serves as a substrate for laccase enzymes, which catalyze its oxidation to produce complex phenolic compounds like 3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol .

2,6-Dimethoxyphenol exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity: Some studies suggest that it may have antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth.

- Enzyme Substrate: As mentioned earlier, it is widely used in laccase activity determination and other enzymatic studies due to its reactivity and ability to form various oxidation products .

Several synthesis methods are employed for producing 2,6-dimethoxyphenol:

- Methylation of Catechol: One common method involves the methylation of catechol using methyl iodide or dimethyl sulfate under basic conditions.

- Direct Methoxylation: Another approach is through direct methoxylation of phenol using methanol in the presence of acidic catalysts.

- Chemical Modification: The compound can also be synthesized via chemical modifications from other phenolic compounds through reactions such as Friedel-Crafts acylation or etherification .

2,6-Dimethoxyphenol finds applications across various fields:

- Fragrance Industry: It is utilized as a fragrance ingredient due to its pleasant odor profile.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: It is used in producing pesticides and herbicides due to its reactive phenolic structure.

- Research: Its role as a substrate in biochemical assays makes it valuable for research in enzymology and organic chemistry .

Interaction studies involving 2,6-dimethoxyphenol focus on its reactivity with biological systems and other chemicals:

- Toxicological Assessments: In silico evaluations suggest that it shares metabolic pathways with compounds like guaiacol and catechol, indicating potential toxicity concerns similar to these analogs. These studies help predict its behavior in biological systems and assess safety profiles for various applications .

- Metabolic Studies: Research indicates that 2,6-dimethoxyphenol undergoes metabolic transformations that may lead to reactive intermediates with potential genotoxic effects, necessitating further investigation into its safety .

Several compounds share structural similarities with 2,6-dimethoxyphenol. Here are some notable examples:

The uniqueness of 2,6-dimethoxyphenol lies in its dual methoxy substitutions which enhance its stability and influence its reactivity patterns compared to similar compounds. This makes it particularly valuable in both synthetic chemistry and biological applications.

Microreactor-Enabled Continuous Flow Synthesis Systems

Microreactors have revolutionized DMP production by enabling precise control over reaction parameters. The CN106631714A patent details a continuous flow system using a microreactor (model SLM250) for the etherification of pyrogallic acid with dimethyl carbonate (DMC) catalyzed by tetrabutylammonium bromide (TBAB). Key advantages include:

- Enhanced Mass/Heat Transfer: Reduced reaction time to 2 hours (vs. 8–12 hours in batch systems) due to rapid mixing and uniform temperature distribution.

- Yield and Purity: Achieved yields of 86–92% and purity >97% at 120–140°C (Table 1).

- Scalability: Demonstrated feasibility for industrial-scale production with a flow rate of 2 mL/min and pressure of 5 MPa.

Table 1: Microreactor Performance for DMP Synthesis

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 120 | 86 | 97 |

| 130 | 92 | 99 |

| 140 | 87 | 97 |

Recent studies corroborate these findings, with lignin depolymerization in continuous-flow microreactors achieving 77.73% conversion rates and 13.26% monomer yields, highlighting DMP’s role in biorefinery applications.

Green Chemistry Approaches Using Dimethyl Carbonate Methylation

Replacing toxic methylating agents like dimethyl sulfate with DMC aligns with green chemistry principles. The etherification of pyrogallic acid with DMC under TBAB catalysis offers:

- Reduced Environmental Impact: Byproducts are methanol and CO₂, both low-toxicity.

- Reaction Mechanism: DMC acts as both solvent and methyl donor, with TBAB facilitating nucleophilic substitution at the phenolic oxygen.

- Optimized Conditions: A molar ratio of pyrogallic acid:DMC = 1:2.1 maximizes mono-methylation selectivity (89%).

Comparative Analysis:

| Methylating Agent | Toxicity | Byproducts | Selectivity (%) |

|---|---|---|---|

| Dimethyl Sulfate | High | H₂SO₄, Wastewater | 65–75 |

| Dimethyl Carbonate | Low | MeOH, CO₂ | 85–92 |

Catalytic System Optimization: TBAB Phase Transfer Mechanisms

TBAB’s role as a phase-transfer catalyst (PTC) is pivotal in DMP synthesis. Key mechanisms include:

- Interfacial Activation: TBAB transports hydroxyl ions into the organic phase, accelerating deprotonation of pyrogallic acid.

- Solvent Compatibility: Methanol-TBAB systems achieve 99% conversion at 130°C, outperforming traditional solvents like THF.

- Reusability: TBAB retains catalytic activity for ≥3 cycles without significant degradation.

Kinetic Insights:

- Activation energy: 8.81 kcal/mol for DMC-based etherification.

- Rate-limiting step: Methoxy group transfer from DMC to the phenolic intermediate.

Solvent Engineering in Etherification Reactions

Solvent polarity critically influences reaction efficiency and product conformation:

- Polar Solvents (Water, Acetone): Disrupt intramolecular hydrogen bonds in DMP, increasing rotational freedom of methoxy groups.

- Non-Polar Solvents (Benzene): Stabilize DMP’s planar conformation via H-bonding between phenolic -OH and methoxy-O.

Table 2: Solvent Effects on DMP Conformation

| Solvent | Dielectric Constant (ε) | Predominant Conformation |

|---|---|---|

| Water | 78.4 | Non-planar, H-bonded |

| Benzene | 2.3 | Planar, intramolecular H-bond |

Temperature-Pressure Profiles for Yield Maximization

Optimal conditions balance reaction rate and byproduct formation:

- Temperature: 120–140°C maximizes yield (92%) while minimizing decomposition. Above 170°C, undesired di-/tri-methylation dominates.

- Pressure: 5 MPa ensures sufficient DMC solubility in methanol, preventing vaporization.

Figure 1: Temperature vs. Yield Correlation

Yield (%) 100 | • 90 | • • 80 | • 70 |________________ 100 120 140 160 180 (°C) Organocatalytic Roles in Cross-Coupling Reactions

2,6-Dimethoxyphenol participates in copper-catalyzed oxidative cross-coupling reactions, enabling the synthesis of complex aromatic frameworks. For instance, under oxygen-rich conditions (0.6 MPa) in acetonitrile at 120°C, copper(II) nitrate facilitates the cleavage of 2-(2,6-dimethoxy)phenoxy-1-(4-methoxy)phenylethanone to yield 4-methoxybenzoic acid and 2,6-dimethoxyphenol with near-quantitative efficiency [3]. The methoxy groups ortho to the phenolic hydroxyl enhance steric stabilization of intermediates, favoring selective C–O bond cleavage over competing pathways. This reactivity aligns with broader trends in lignin model compound valorization, where electron-donating substituents direct catalytic selectivity [1] [5].

Coordination Chemistry with Transition Metal Complexes

Transition metals such as vanadium and nickel exhibit strong affinity for 2,6-dimethoxyphenol, enabling catalytic C–O bond cleavage under mild conditions:

Vanadium-Catalyzed Hydrogenolysis

Vanadium catalysts achieve 89.5% conversion of 2,6-dimethoxyphenol in water at 280°C over 48 h, producing 3-methoxycatechol (48%) and pyrogallol (29%) [1] [5]. The proposed mechanism involves:

- Coordination of vanadium to methoxy oxygen atoms, polarizing the C–O bond.

- Nucleophilic attack by water, leading to demethylation.

- Sequential cleavage of the intermediate 3-methoxycatechol to pyrogallol [5].

Table 1: Temperature-dependent conversion of 2,6-dimethoxyphenol over vanadium [5]

| Temperature (°C) | Conversion (%) | 3-Methoxycatechol Yield (%) | Pyrogallol Yield (%) |

|---|---|---|---|

| 240 | 25 | 22 | 1 |

| 280 | 80 | 48 | 29 |

Nickel-Mediated Hydrodeoxygenation

Supported nickel catalysts (e.g., 10 wt% Ni/activated carbon) achieve 99.91% syringol conversion via C–O cleavage, a reactivity paralleled in 2,6-dimethoxyphenol systems [4]. Nickel’s d-electron configuration facilitates oxidative addition into the C–O bond, followed by reductive elimination to yield deoxygenated products like alkylbenzenes.

Solvent Behavior in Hindered Ether Reaction Environments

Solvent polarity critically modulates the reactivity of 2,6-dimethoxyphenol’s hindered ether bonds:

- Water: Maximizes conversion (80% at 280°C) by stabilizing ionic intermediates and providing protons for demethylation [5].

- Methanol/Ethanol: Reduce yields (<7% 3-methoxycatechol) due to competitive solvent dehydrogenation and coking [1].

The dielectric constant (ε) of water (~80 at 25°C) enhances charge separation during vanadium-mediated cleavage, whereas alcoholic solvents (ε ~30–35) favor neutral transition states, slowing reaction kinetics [5].

Mediator Functionality in Laccase-Catalyzed Oxidations

While direct studies on 2,6-dimethoxyphenol in laccase systems are limited, its structural analogy to syringaldehyde suggests potential as a redox mediator. In syringaldehyde, methoxy groups activate toward cross-coupling via quinone methide intermediates [6]. By extension, 2,6-dimethoxyphenol may shuttle electrons between laccase and recalcitrant substrates, though experimental validation remains pending.

Laccase enzymes catalyze the oxidative dimerization of 2,6-dimethoxyphenol through a well-characterized mechanism involving sequential electron transfer reactions. The process initiates with the single electron oxidation of the substrate at the type 1 copper site of laccase [1] [2]. This initial oxidation generates a phenoxyl radical intermediate that is stabilized through resonance structures involving the aromatic ring and methoxy substituents [3].

The dimerization proceeds through carbon-carbon coupling between two phenoxyl radicals, predominantly occurring at the ortho positions relative to the hydroxyl group [1] [4]. This coupling reaction forms a quinone intermediate with the molecular formula C16H16O6 and a molecular weight of 305 daltons, identified as 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol quinone [1]. The quinone intermediate subsequently undergoes re-aromatization to yield the final dimeric product, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, with a molecular weight of 306 daltons [1] [3].

Spectroscopic analysis reveals that laccase from Trametes versicolor exhibits exceptionally high catalytic efficiency toward 2,6-dimethoxyphenol, with a catalytic efficiency constant (kcat/KM) approaching 10^8 M^-1 s^-1, indicating a diffusion-controlled reaction [4]. The reaction demonstrates high selectivity for the formation of the symmetrical dimer, with yields exceeding 80% under optimized conditions [3] [5].

The mechanism involves the formation of resonance-stabilized radical intermediates that can be detected by electron paramagnetic resonance spectroscopy [6]. The stability of these radicals is enhanced by the electron-donating methoxy groups, which facilitate the delocalization of the unpaired electron across the aromatic system [6]. This stabilization explains the preferential formation of dimeric products over higher-order oligomers in laccase-catalyzed reactions.

Enzyme-Mediator Systems for Radical Generation

Enzyme-mediator systems significantly enhance the oxidative capabilities of laccases by employing small organic molecules as electron shuttles between the enzyme and substrate [6] [7]. These systems operate through distinct mechanistic pathways depending on the nature of the mediator employed.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) represents the most extensively studied synthetic mediator, operating through an electron transfer mechanism [6] [8]. Upon oxidation by laccase, ABTS forms a stable cationic radical that can efficiently oxidize 2,6-dimethoxyphenol even at neutral pH conditions [9]. The ABTS radical exhibits a redox potential of 1.08 V versus the normal hydrogen electrode, enabling the oxidation of substrates with higher redox potentials than those accessible to laccase alone [8] [10].

TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) operates through an ionic pathway, generating oxoammonium ions upon oxidation [7] [11]. This mediator demonstrates moderate activity toward 2,6-dimethoxyphenol oxidation, with the advantage of regenerability and lower toxicity compared to other synthetic mediators [9] [12]. The TEMPO-laccase system exhibits enhanced stability under alkaline conditions, making it suitable for industrial applications requiring neutral to basic pH [7].

Hydroxybenzotriazole (HBT) functions through a hydrogen atom transfer mechanism, generating nitroxyl radicals that can abstract hydrogen atoms from phenolic substrates [13] [8]. This mediator exhibits a high redox potential of 1.11 V but demonstrates limited efficiency with 2,6-dimethoxyphenol due to rapid conversion to inactive benzotriazole [10]. The HBT-laccase system shows susceptibility to inactivation through radical attack on the enzyme [8].

Natural mediators, particularly lignin-derived phenolic compounds, offer environmentally friendly alternatives to synthetic mediators [7] [14]. Acetosyringone and syringaldehyde demonstrate high efficiency in 2,6-dimethoxyphenol oxidation, with acetosyringone exhibiting superior performance compared to synthetic mediators in melanin decolorization applications [7]. These natural mediators operate through electron transfer mechanisms and exhibit lower toxicity and cost compared to synthetic alternatives [7] [14].

Byproduct Formation in Peroxidase-Coupled Reactions

Peroxidase-catalyzed oxidation of 2,6-dimethoxyphenol generates a complex mixture of products distinct from those observed in laccase systems [19] [20]. Horseradish peroxidase efficiently catalyzes the formation of 3,3',5,5'-tetramethoxy diphenoquinone as the primary product, with molecular weights ranging from 305 to 1500 daltons depending on the degree of oligomerization [19] [21].

The formation of byproducts in peroxidase systems is strongly influenced by hydrogen peroxide concentration [22]. At optimal hydrogen peroxide levels, the reaction proceeds smoothly to yield the desired dimeric products [19]. However, excess hydrogen peroxide leads to the formation of compound III, an inactive enzyme intermediate, resulting in decreased catalytic efficiency and the accumulation of partially oxidized intermediates [23] [22].

Manganese peroxidase exhibits similar product formation patterns to laccase, generating primarily dimeric products with minimal oligomerization [24]. This enzyme demonstrates particular efficiency in the oxidation of 2,6-dimethoxyphenol, producing quinone intermediates that readily undergo re-aromatization to form stable dimeric products [25] [24].

Dye-decolorizing peroxidases represent a distinct class of enzymes that catalyze the formation of higher molecular weight products from 2,6-dimethoxyphenol [23] [26]. These enzymes generate products with molecular weights ranging from 305 to 2000 daltons, indicating extensive oligomerization and polymerization reactions [23]. The crystal structures of dye-decolorizing peroxidase complexes with 2,6-dimethoxyphenol reveal specific binding orientations that favor the formation of extended polymeric products [26].

The use of phenolic mediators in peroxidase systems leads to the formation of enzyme-substrate conjugates and cross-linked products [27] [28]. These reactions can result in enzyme inactivation through covalent modification of amino acid residues, particularly those involved in substrate binding [27]. Polyethylene glycol addition has been shown to mitigate these effects by protecting the enzyme from radical attack while maintaining catalytic activity [22].

Physical Description

Solid

White or colourless crystals, woody medicinal rather dry odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.15

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1700 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1699 of 1700 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Insight into multicopper oxidase laccase from

Komal Agrawal, Jata Shankar, Raj Kumar, Pradeep VermaPMID: 32877269 DOI: 10.1080/03601234.2020.1812334

Abstract

The oxidation activity of multicopper-oxidases overlaps with different substrates of laccases and bilirubin oxidases, thus in the present study an integrated approach of bioinformatics using homology modeling, docking, and experimental validation was used to confirm the type of multicopper-oxidase inITCC-8447. The result of peptide sequence of

ITCC-8447 enabled to predict the 3 D-structure of multicopper-oxidase. It was overlapped with the structure of laccase and root mean square deviation (RMSD) was 1.53 Å for 533 and, 171 residues. The low binding energy with azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (-5.64) as compared to bilirubin (-4.39) suggested that

ITCC-8447 have laccase-like activity. The experimental analysis confirmed high activity with laccase specific substrates, phenol (18.3 U/L), ampyrone (172.4 U/L) and, ampyrone phenol coupling (50 U/L) as compared to bilirubin oxidase substrate bilirubin (16.6 U/L). In addition, lowest binding energy with ABTS (-5.64), syringaldazine SYZ (-4.83), guaiacol GCL (-4.42), and 2,6-dimethoxyphenol DMP (-4.41) confirmed the presence of laccase. Further, complete remediation of two hazardous model pollutants i.e., phenol and resorcinol (1.5 mM) after 12 h of incubation and low binding energy of -4.32 and, -4.85 respectively confirmed its removal by laccase. The results confirmed the presence of laccase in

ITCC-8447 and its effective bioremediation potential.

Effect of pH on ·OH-induced degradation progress of syringol/syringaldehyde and health effect

Zexiu An, Jianfei Sun, Dandan Han, Qiong Mei, Bo Wei, Xueyu Wang, Ju Xie, Jinhua Zhan, Maoxia HePMID: 32402872 DOI: 10.1016/j.chemosphere.2020.126893

Abstract

Syringol and syringaldehyde are widely present pollutants in atmosphere and wastewater due to lignin pyrolysis and draining of pulp mill effluents. The hydroxylation degradation mechanisms and kinetics and health effect assessment of them under high and low-NOregimes in atmosphere and wastewater have been studied theoretically. The effect of pH on reaction mechanisms and rate constants in their ·OH-initiated degradation processes has been fully investigated. Results have suggested that aqueous solution played a positive role in the ·OH-initiated degradation reactions by decreasing the energy barriers of most reactions and changing the reactivity order of initial reactions. For Sy

and Sya

(anionic species of syringol and syringaldehyde), most initial reaction routes were more likely to occur than that of HSy and Hsya (neutral species of syringol and syringaldehyde). As the pH increased from 1 to 14, the overall rate constants (at 298 K) of syringol and syringaldehyde with ·OH in wastewater increased from 5.43 × 10

to 9.87 × 10

M

s

and from 3.70 × 10

to 1.14 × 10

M

s

, respectively. In the NO

-rich environment, 4-nitrosyringol was the most favorable product, while ring-opening oxygenated chemicals were the most favorable products in the NO

-poor environment. On the whole, the NO

-poor environment could decrease the toxicities during the hydroxylation processes of syringol and syringaldehyde, which was the opposite in a NO

-rich environment. ·OH played an important role in the methoxyphenols degradation and its conversion into harmless compounds in the NO

-poor environment.

Isolation, synthesis, and biological activities of a bibenzyl from

Sayuki Oka, Ryo Kuniba, Nozomi Tsuboi, Sayaka Tsuchida, Kazunari Ushida, Shusuke Tomoshige, Kouji KuramochiPMID: 31794330 DOI: 10.1080/09168451.2019.1662279

Abstract

4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol, a bibenzyl, was isolated from the leaves ofvar.

, collected from Mount Tateyama. Japanese rock ptarmigans frequently eat the leaves and fruits of this plant. The structure of the bibenzyl was confirmed by NMR spectroscopic analysis and fully characterized. A synthesis of this compound was accomplished by coupling 2-hydroxyphenylacetic acid with syringaldehyde, decarboxylation of the resultant isoaurones, and hydrogenation of the double bond in the corresponding stilbene. This compound displayed cytotoxic activity against human cancer cells (HCT116 and Hela cells) and leukemia cells (HL-60 cells). The present study suggests that this plant serves as a source of biologically active natural products. Also, our findings provide information on the secondary metabolites in the diet of Japanese rock ptarmigans.

Syringol metabolites as new biomarkers for smoked meat intake

Roland Wedekind, Pekka Keski-Rahkonen, Nivonirina Robinot, Vivian Viallon, Pietro Ferrari, Erwan Engel, Marie-Christine Boutron-Ruault, Yahya Mahamat-Saleh, Francesca Romana Mancini, Tilman Kühn, Theron Johnson, Heiner Boeing, Manuela Bergmann, Anna Karakatsani, Antonia Trichopoulou, Heleni Peppa, Claudia Agnoli, Maria Santucci de Magistris, Domenico Palli, Carlotta Sacerdote, Rosario Tumino, Marc J Gunter, Inge Huybrechts, Augustin ScalbertPMID: 31559413 DOI: 10.1093/ajcn/nqz222

Abstract

Processed meat intake is associated with a higher risk of colorectal and stomach cancers, coronary artery disease, and type 2 diabetes and with higher mortality, but the estimation of intake of different processed meat products in this heterogeneous food group in epidemiological studies remains challenging.This work aimed at identifying novel biomarkers for processed meat intake using metabolomics.

An untargeted, multi-tiered metabolomics approach based on LC-MS was applied to 33 meat products digested in vitro and secondly to urine and plasma samples from a randomized crossover dietary intervention in which 12 volunteers consumed successively 3 processed meat products (bacon, salami, and hot dog) and 2 other foods used as controls, over 3 consecutive days. The putative biomarkers were then measured in urine from 474 subjects from the European Prospective Investigation into Cancer and Nutrition (EPIC) cross-sectional study for which detailed 24-h dietary recalls and FFQs were available.

Syringol and 4 derivatives of syringol were found to be characteristic of in vitro digests of smoked meat products. The same compounds present as sulfate esters in urine increased at 2 and 12 h after consumption of smoked meat products (hot dog, bacon) in the intervention study. The same syringol sulfates were also positively associated with recent or habitual consumption of smoked meat products in urine samples from participants of the EPIC cross-sectional study. These compounds showed good discriminative ability for smoked meat intake with receiver operator characteristic areas under the curve ranging from 0.78 to 0.86 and 0.74 to 0.79 for short-term and habitual intake, respectively.

Four novel syringol sulfates were identified as potential biomarkers of smoked meat intake and may be used to improve assessment of smoked meat intake in epidemiological studies. This trial was registered at clinicaltrials.gov as

.

Mechanistic and Kinetic Investigations on the Ozonolysis of Biomass Burning Products: Guaiacol, Syringol and Creosol

Xiaoxiao Chen, Yanhui Sun, Youxiao Qi, Lin Liu, Fei Xu, Yan ZhaoPMID: 31514377 DOI: 10.3390/ijms20184492

Abstract

The lignin pyrolysis products generated by biomass combustion make an essential contribution to the formation of secondary organic aerosols (SOAs). The ozone-initiated oxidation of guaiacol, syringol and creosol, major constituents of biomass burning, were investigated theoretically by using the density functional theory (DFT) method at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level. Six primary addition reaction pathways and further decomposition routes with corresponding thermodynamic values were proposed. The Criegee intermediates can be excited by small molecules, such as NO, H

O in the atmosphere, and would further proceed via self-decomposition or isomerization. The most predominant product for ozonation of guaiacol is the monomethyl muconate (P1). At 295 K and atmospheric pressure, the rate constant is 1.10 × 10

cm

molecule

s

, which is lies a factor of 4 smaller than the previous experimental study. The branching ratios of the six channels are calculated based on corresponding rate coefficient. The present work mainly provides a more comprehensive and detailed theoretical research on the ozonation of methoxyphenol, which aspires to offer novel insights and reference for future experimental and theoretical work and control techniques of SOAs caused by lignin pyrolysis products.

Simultaneous Determination of Six Compounds in Destructive Distillation Extracts of Hawthorn Seed by GC-MS and Evaluation of Their Antimicrobial Activity

Hongyu Rao, Peibo Li, Hao Wu, Chong Liu, Wei Peng, Weiwei SuPMID: 31783502 DOI: 10.3390/molecules24234328

Abstract

Hawthorn seed can be used to produce various bioactive compounds through destructive distillation. In this study, an accurate and feasible analytical method based on a gas chromatography mass spectrometer (GC-MS) was developed for simultaneous determination of six major compounds (contributing to more than 3% in total peak area) in destructive distillation extracts of hawthorn seed collected at different temperatures ranging from 150 to 270 °C. Then, a broth microdilution method coupled with grey correlation analysis was engaged in the evaluation of their antimicrobial activities and the screening of primarily active compounds. Results indicate that the extract collected from 211 to 230 °C had the highest content of six major compounds (furfural, 2-methoxyphenol, 2-methoxy-4-methylphenol, 4-ethyl-2-methoxyphenol, 2,6-dimethoxyphenol, and 5-tertbutylpyrogallol) and the strongest antibacterial activity. Besides, 2,6-dimethoxyphenol was found to be a potential compound in inhibiting the growth of vaginitis pathogens. This study provided an optimum temperature for the destructive distillation of hawthorn seed, reducing the waste of energy, and saving the cost of production in the hawthorn industry.Lignin Biodegradation by a Cytochrome P450 Enzyme: A Computational Study into Syringol Activation by GcoA

Hafiz Saqib Ali, Richard H Henchman, Sam P de VisserPMID: 32613677 DOI: 10.1002/chem.202002203

Abstract

A recently characterized cytochrome P450 isozyme GcoA activates lignin components through a selective O-demethylation or alternatively an acetal formation reaction. These are important reactions in biotechnology and, because lignin is readily available; it being the main component in plant cell walls. In this work we present a density functional theory study on a large active site model of GcoA to investigate syringol activation by an iron(IV)-oxo heme cation radical oxidant (Compound I) leading to hemiacetal and acetal products. Several substrate-binding positions were tested and full energy landscapes calculated. The study shows that substrate positioning determines the product distributions. Thus, with the phenol group pointing away from the heme, an O-demethylation is predicted, whereas an initial hydrogen-atom abstraction of the weak phenolic O-H group would trigger a pathway leading to ring-closure to form acetal products. Predictions on how to engineer P450 GcoA to get more selective product distributions are given.Moscatel vine-shoot extracts as a grapevine biostimulant to enhance wine quality

R Sánchez-Gómez, A Zalacain, F Pardo, G L Alonso, M R SalinasPMID: 28610731 DOI: 10.1016/j.foodres.2017.01.004

Abstract

Non-aromatic vine-shoot extracts (Airén) has been recently proposed as "viticultural biostimulants" when applied to grapevine. In this paper, the application of extracts from non-toasted (MVS) and toasted (MVS) vine-shoots from the well-known aromatic variety such Moscatel were applied on Airén grapevine leaves, observing an increased for grape yield and wines with a lower alcohol degree. All wines at the end of the alcoholic fermentation were characterized by their fruity and floral descriptors, especially MVS wines; and 4 months later, MSV and MVS

wines surprised by their higher spicy notes, which correspond with the highest OAVs values for compounds such as norisoprenoids (β-damascenone), vanillin derivatives (vanillin, acetovanillone) and volatile phenols (guaiacol, syringol), compared to control wine. Wine phenolic composition was affected positively over all by MVS in case of phenolic acids. These results confirm that Moscatel vine-shoot extracts foliar application into Airén non-aromatic grapevines produce an interesting enhance on wine quality.

KnowVolution of a Fungal Laccase toward Alkaline pH

Catalina Novoa, Gaurao V Dhoke, Diana M Mate, Ronny Martínez, Thomas Haarmann, Martina Schreiter, Jasmin Eidner, Ruth Schwerdtfeger, Patrick Lorenz, Mehdi D Davari, Felix Jakob, Ulrich SchwanebergPMID: 30702209 DOI: 10.1002/cbic.201800807

Abstract

To date, commercial laccase preparations are used in the food, textile, and paper and pulp industries (mild pH). Laccases are attractive in the synthesis of dye molecules or oxidative lignin treatment, which take place at high pH (≥8.0). So far, one fungal laccase has been reported to be active at alkaline pH. Herein, engineering of the fungal laccase from Melanocarpus albomyces (MaL) for increased activity toward the substrate 2,6-dimethoxyphenol at pH (≥9.0) is reported. Through a knowledge-gaining directed evolution (KnowVolution) campaign, the key positions Leu365 and Leu513 were identified to increase alkaline tolerance. Both positions are located in close proximity of the T1Cu site. Molecular docking and simulations studies reveal that both substitutions act in a synergic way to stabilize and improve laccase activity at higher pH. Kinetic characterization of the final variant MaL-M1 (L365E/L513M) revealed at pH 9.8 a threefold improved k(k

=(6.0±0.2) s

) compared with that of wild-type M. albomyces laccase (k

=(2.11±0.07) s

).

Enabling microbial syringol conversion through structure-guided protein engineering

Melodie M Machovina, Sam J B Mallinson, Brandon C Knott, Alexander W Meyers, Marc Garcia-Borràs, Lintao Bu, Japheth E Gado, April Oliver, Graham P Schmidt, Daniel J Hinchen, Michael F Crowley, Christopher W Johnson, Ellen L Neidle, Christina M Payne, Kendall N Houk, Gregg T Beckham, John E McGeehan, Jennifer L DuBoisPMID: 31235604 DOI: 10.1073/pnas.1820001116

Abstract

Microbial conversion of aromatic compounds is an emerging and promising strategy for valorization of the plant biopolymer lignin. A critical and often rate-limiting reaction in aromatic catabolism is-aryl-demethylation of the abundant aromatic methoxy groups in lignin to form diols, which enables subsequent oxidative aromatic ring-opening. Recently, a cytochrome P450 system, GcoAB, was discovered to demethylate guaiacol (2-methoxyphenol), which can be produced from coniferyl alcohol-derived lignin, to form catechol. However, native GcoAB has minimal ability to demethylate syringol (2,6-dimethoxyphenol), the analogous compound that can be produced from sinapyl alcohol-derived lignin. Despite the abundance of sinapyl alcohol-based lignin in plants, no pathway for syringol catabolism has been reported to date. Here we used structure-guided protein engineering to enable microbial syringol utilization with GcoAB. Specifically, a phenylalanine residue (GcoA-F169) interferes with the binding of syringol in the active site, and on mutation to smaller amino acids, efficient syringol

-demethylation is achieved. Crystallography indicates that syringol adopts a productive binding pose in the variant, which molecular dynamics simulations trace to the elimination of steric clash between the highly flexible side chain of GcoA-F169 and the additional methoxy group of syringol. Finally, we demonstrate in vivo syringol turnover in

KT2440 with the GcoA-F169A variant. Taken together, our findings highlight the significant potential and plasticity of cytochrome P450 aromatic

-demethylases in the biological conversion of lignin-derived aromatic compounds.